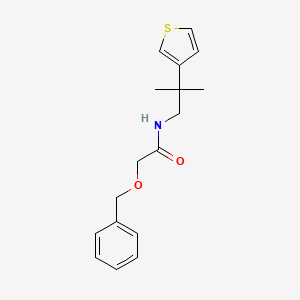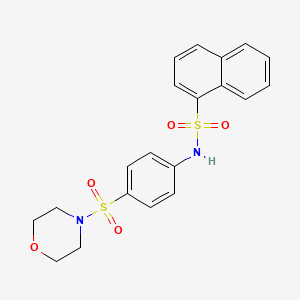
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is C20H20N2O5S2 and it has a molecular weight of 432.51. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis
Sulfonamides, including this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties . They have also been reported to show substantial in vitro and in vivo antitumor activity .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Material Science
Research into supramolecular assemblies utilizing sulfonamide derivatives has shown significant advancements. A study by Białek et al. (2013) explored the chemistry of diphosphonic tectons, revealing their ability to form diverse supramolecular structures, such as solvatomorphs, polymorphs, and adducts with morpholine, indicating potential applications in material science and nanotechnology (Białek et al., 2013).
Fluorescence Sensing and Imaging
Gao et al. (2018) developed a ratiometric fluorescence probe based on naphthalene and morpholine derivatives for detecting lysosomal hydrogen sulfide in living cells. This probe highlights the application of sulfonamide derivatives in biological sensing and imaging, providing tools for studying cellular processes (Gao et al., 2018).
Antimicrobial Activity
The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine was investigated by Oliveira et al. (2015), demonstrating its potential in combating standard and multi-resistant strains of various bacteria and fungi. This research underscores the relevance of sulfonamide derivatives in developing new antimicrobial agents (Oliveira et al., 2015).
Photodynamic Therapy
Nguyen et al. (2020) synthesized a sulfur-substituted naphthalimide derivative for use as a lysosome-targeting photosensitizer in photodynamic cancer therapy. The incorporation of morpholine enhances its selectivity and efficacy, illustrating the potential of sulfonamide derivatives in targeted cancer treatments (Nguyen et al., 2020).
Drug Discovery and Enzyme Inhibition
Sulfonamide derivatives have been examined for their role in inhibiting various enzymes, contributing to the discovery of new therapeutic agents. Supuran et al. (2013) evaluated aromatic sulfonamide inhibitors of carbonic anhydrases, revealing potent inhibitory activity across several isoenzymes, highlighting the drug discovery potential of sulfonamide derivatives (Supuran et al., 2013).
Mecanismo De Acción
Sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Direcciones Futuras
The research and development of sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, have become active topics and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists . Their broad spectrum of biological activities and potential as potent inhibitors make them promising candidates for further study in the field of medicinal and pharmaceutical chemistry .
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGGDKWCUKPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)
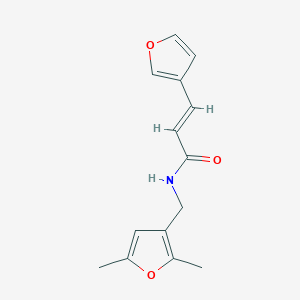
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

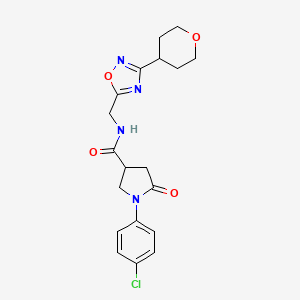
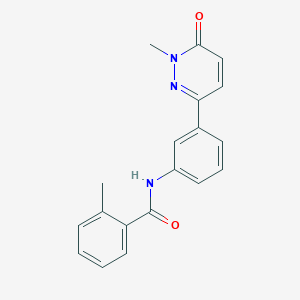
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)
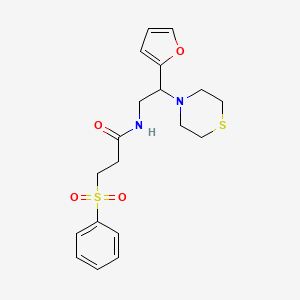
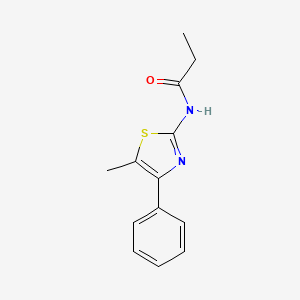

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)
